molecular formula C8H8INO2 B009237 Methyl 4-amino-3-iodobenzoate CAS No. 19718-49-1

Methyl 4-amino-3-iodobenzoate

Cat. No. B009237
CAS RN: 19718-49-1
M. Wt: 277.06 g/mol
InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-iodobenzoate is a benzoate ester . It has a molecular formula of C8H8INO2 and a molecular weight of 277.06 g/mol .


Synthesis Analysis

Methyl 4-amino-3-iodobenzoate can be synthesized via Cu-catalyzed cross-coupling with boronic acids, leading to methyl carbazole-3-carboxylate . This method is used in the synthesis of carbazole alkaloids .


Molecular Structure Analysis

The molecular structure of Methyl 4-amino-3-iodobenzoate is characterized by the presence of a benzoate ester group . The IUPAC name for this compound is methyl 4-amino-3-iodobenzoate . The InChI code is InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 .


Chemical Reactions Analysis

The aryl-iodide functionality of methyl 4-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .


Physical And Chemical Properties Analysis

Methyl 4-amino-3-iodobenzoate has a molecular weight of 277.06 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 276.95998 g/mol .

Scientific Research Applications

Organic Synthesis

“Methyl 4-amino-3-iodobenzoate” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . Its unique properties make it a valuable component in the development of new drugs and treatments. However, the specific drugs that use this compound are not mentioned in the search results.

Agrochemicals

In the field of agrochemicals, “Methyl 4-amino-3-iodobenzoate” is used as an intermediate . Agrochemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement. The exact role of this compound in agrochemicals is not specified in the search results.

Dyestuff Fields

“Methyl 4-amino-3-iodobenzoate” is used in dyestuff fields . It could be involved in the synthesis of dyes or pigments, contributing to the coloration of textiles, plastics, food, and other materials.

Synthesis of Carbazole Derivatives

This compound is used in the synthesis of methyl carbazole-3-carboxylate derivatives . The process involves copper-promoted N-arylation of “Methyl 4-amino-3-iodobenzoate” with boronic acids followed by Pd-catalyzed intramolecular C–H arylation .

Synthesis of Naturally Occurring Carbazole Alkaloids

“Methyl 4-amino-3-iodobenzoate” is used in the synthesis of naturally occurring carbazole alkaloids such as clausine C . These alkaloids have various biological activities and are found in many medicinal plants.

Safety and Hazards

Methyl 4-amino-3-iodobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl 4-amino-3-iodobenzoate primarily targets the respiratory system . The compound’s interaction with this system can lead to specific physiological responses, which are crucial in understanding its overall effect on the body.

Mode of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of various products . This suggests that Methyl 4-amino-3-iodobenzoate might interact with its targets in a similar manner, leading to changes in the physiological state of the system.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely a result of the compound’s interaction with its primary target, the respiratory system.

Action Environment

The action, efficacy, and stability of Methyl 4-amino-3-iodobenzoate can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation can affect the compound’s stability and efficacy.

properties

IUPAC Name

methyl 4-amino-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLVFVTVXSKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399364
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-iodobenzoate

CAS RN

19718-49-1
Record name Methyl 4-amino-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-aminobenzoate (30.23 g, 200 mmol) was added to a mixture of iodine (60.91 g, 240 mmol) and silver sulfate (81.07 g, 260 mmol) in 1 L of ethanol at room temperature. The mixture was stirred at room temperature for 18 hours, filtered over Celite and the filtrate was evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel (230–400 mesh) and eluted with 1% ethyl acetate in hexane to give 35 g (63%).
Quantity
30.23 g
Type
reactant
Reaction Step One
Quantity
60.91 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
81.07 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-benzoic acid methyl ester (1 g) in 10 mL of acetic acid and 10 mL of CH2Cl2 was added benzyltrimethylammonium dichloroiodate (2.763 g) at ambient temperature. The reaction mixture was heated at 55° C. for 1.5 h. The reaction mixture was concentrated to give the crude 4-amino-3-iodo-benzoic acid methyl ester: MS (m/z) 278.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.763 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-iodobenzoate
Reactant of Route 3
Methyl 4-amino-3-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-iodobenzoate

Q & A

Q1: What is the significance of Methyl 4-amino-3-iodobenzoate in organic synthesis?

A: Methyl 4-amino-3-iodobenzoate serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing benzoannulated heterocycles. Its structure, containing both an iodine atom and an amine group, allows for diverse chemical modifications. [, ]

Q2: Can you provide an example of how Methyl 4-amino-3-iodobenzoate is utilized in the synthesis of natural products?

A: One study demonstrates the use of Methyl 4-amino-3-iodobenzoate in synthesizing various carbazole alkaloids. This involves a two-step process: a copper-catalyzed N-arylation with boronic acids, followed by a palladium-catalyzed intramolecular C–H arylation. This method enabled the successful synthesis of natural carbazole alkaloids like clausine C, clausine H, clausine L, clausenalene, glycozoline, glycozolidine, glycozolidal, and sansoakamine. []

Q3: How is ring-closing metathesis employed in conjunction with Methyl 4-amino-3-iodobenzoate?

A: Researchers have successfully utilized Methyl 4-amino-3-iodobenzoate as a starting material to synthesize nitrogen-containing benzoannulated eight- and nine-membered heterocycles. The key step in this synthesis involves ring-closing metathesis, highlighting the compound's versatility in constructing complex cyclic structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.